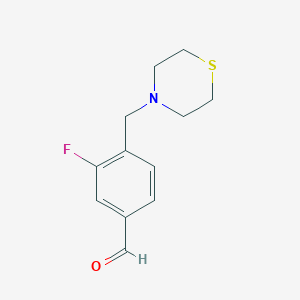
3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde is an organic compound with the molecular formula C12H14FNOS and a molecular weight of 239.31 g/mol . It is a benzaldehyde derivative, characterized by the presence of a fluorine atom at the 3-position and a thiomorpholinomethyl group at the 4-position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst and under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch or continuous reactors, with careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-4-(thiomorpholinomethyl)benzoic acid.
Reduction: 3-Fluoro-4-(thiomorpholinomethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde depends on its interaction with specific molecular targets. The presence of the fluorine atom and the thiomorpholinomethyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act by inhibiting or activating specific biochemical pathways, leading to its observed effects in various applications.
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-methylbenzaldehyde
- 3-Fluoro-4-(morpholinomethyl)benzaldehyde
- 3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde
Uniqueness
3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can enhance its reactivity and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3-fluoro-4-(thiomorpholin-4-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c13-12-7-10(9-15)1-2-11(12)8-14-3-5-16-6-4-14/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIUCRHJPCXUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=C(C=C(C=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
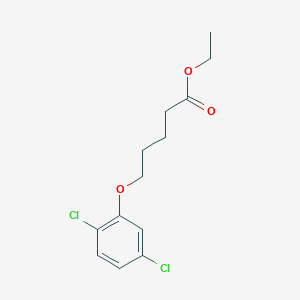
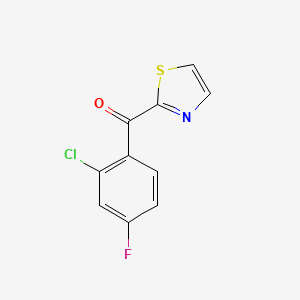


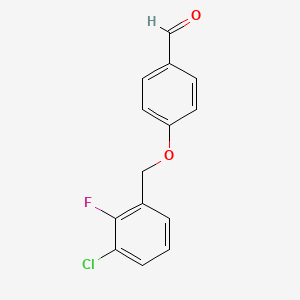
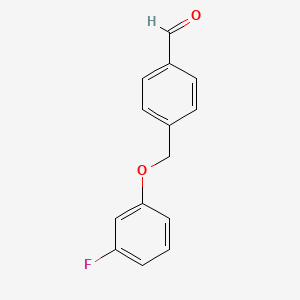
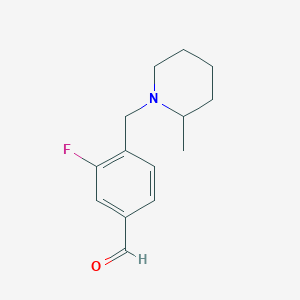

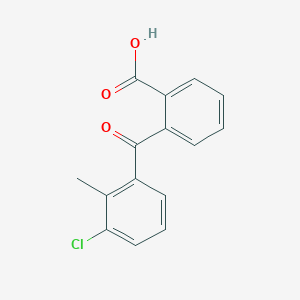
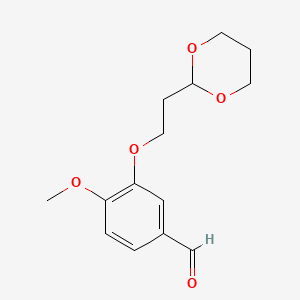
![1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993961.png)
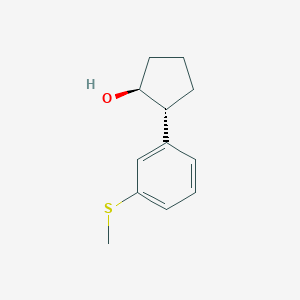
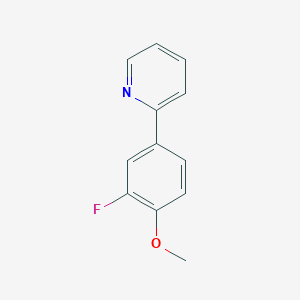
![4-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7993992.png)
